2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide
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Description
The compound is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-5(4H)-yl core, which is a type of fused heterocyclic system that is often found in biologically active compounds . Attached to this core are a 2,3-dimethylphenyl group, a 4-nitrophenyl group, and an acetamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl core could potentially be synthesized from 5-acetyl-4-aminopyrimidines . The 2,3-dimethylphenyl and 4-nitrophenyl groups could be introduced through electrophilic aromatic substitution reactions, and the acetamide group could be added through a nucleophilic acyl substitution reaction.Scientific Research Applications
Antimicrobial Activity:
- Synthesis and Antimicrobial Activity: A study by Bondock, Rabie, Etman, & Fadda (2008) detailed the synthesis of various heterocycles incorporating antipyrine moiety, which includes the chemical . The synthesized compounds were evaluated for their antimicrobial properties.
Antitumor and Anticancer Activity:
- Antitumor Evaluation: El-Morsy, El-Sayed, & Abulkhair (2017) synthesized a series of derivatives of this chemical and evaluated their antitumor activity against human breast adenocarcinoma cell line MCF7.
- Anticancer Activity: Similarly, Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr (2014) synthesized novel pyrazolopyrimidines derivatives and tested them for anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line.
Other Biological Activities:
- Various Biological Activities: The study by Bondavalli, Bruno, Ranise, Schenone, D'Amico, Parrillo, Filippelli, & Rossi (1992) describes the synthesis of pyrazol-1-yl pyrimidines and their evaluation for a range of biological activities, including antiaggregating, antihypertensive, local anesthetic, analgesic, and antiinflammatory activities.
Synthesis and Characterization:
- Novel Compound Synthesis: The paper by Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet (2014) detailed the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-13-4-3-5-18(14(13)2)26-20-17(10-23-26)21(29)25(12-22-20)11-19(28)24-15-6-8-16(9-7-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKBMKKYWIFERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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